

Commercially available sources of Terbutylazine-d5 analytical standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Terbutylazine-d5

Cat. No.: B1409489

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An In-Depth Technical Guide to Commercially Available Sources of Terbutylazine-d5 Analytical Standard

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical testing. **Terbutylazine-d5**, the deuterated analog of the herbicide Terbutylazine, serves as an excellent internal standard for mass spectrometry-based analyses, mitigating matrix effects and compensating for analyte loss during sample preparation. This guide provides a comprehensive overview of the commercially available sources of **Terbutylazine-d5**, along with a representative experimental protocol for its use in quantitative analysis.

Commercially Available Terbutylazine-d5 Analytical Standards

A variety of chemical suppliers offer **Terbutylazine-d5** analytical standards. The following table summarizes the key quantitative data for products from several prominent vendors, allowing for an easy comparison of their specifications.

Vendor	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Assay	Format
Sigma-Aldrich (Supelco)	Terbuthylazine-(ethyl-d5)	222986-60-9	C ₉ D ₅ H ₁₁ Cl N ₅	234.74	≥98.0% (GC)	Neat
LGC Standards (Dr. Ehrenstorfer)	Terbuthylazine D5 (ethyl D5)	222986-60-9	C ₉ ² H ₅ H ₁₁ Cl N ₅	234.74	Not specified	Neat
LGC Standards (CDN Isotopes)	Terbuthylazine-d5 (ethyl-d5)	222986-60-9	C ₉ ² H ₅ H ₁₁ Cl N ₅	234.74	99 atom % D, min 98% Chemical Purity	Neat
A Chemtek	Terbuthylazine-d5 (ethyl-d5)	222986-60-9	C ₉ H ₁₁ D ₅ Cl N ₅	234.74	98+%	Solid
MedChem Express	Terbuthylazine-d5	222986-60-9	C ₉ H ₁₁ D ₅ Cl N ₅	234.74	Not specified	Solid
CRM LABSTAN DARD	Terbuthylazine-D5 solution	222986-60-9	C ₉ D ₅ H ₁₁ Cl N ₅	234.74	100.00 mg/l	Solution in Acetone

Representative Experimental Protocol: Quantitative Analysis of Terbuthylazine using Terbuthylazine-d5 Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Terbuthylazine in a given matrix (e.g., water, soil, or biological samples) using **Terbuthylazine-d5** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS). This protocol is a composite based on established methods for pesticide analysis using isotope dilution mass spectrometry.

Standard and Sample Preparation

- **Primary Stock Solution of Terbutylazine:** Prepare a stock solution of non-labeled Terbutylazine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- **Internal Standard Stock Solution:** Prepare a stock solution of **Terbutylazine-d5** at a concentration of 1 mg/mL in the same solvent.
- **Working Standard Solutions:** Prepare a series of calibration standards by serially diluting the Terbutylazine primary stock solution. Each calibration standard should be fortified with the **Terbutylazine-d5** internal standard at a constant concentration.
- **Sample Preparation:** The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) method is described below:
 - Homogenize the sample if necessary.
 - Spike the sample with a known amount of the **Terbutylazine-d5** internal standard solution.
 - Extract the sample with an appropriate solvent (e.g., acetonitrile or a QuEChERS pouch).
 - Centrifuge the sample and collect the supernatant.
 - Clean up the extract using an SPE cartridge (e.g., C18 or a specialized pesticide cleanup cartridge).
 - Elute the analytes from the SPE cartridge.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/water mixture).

LC-MS/MS Analysis

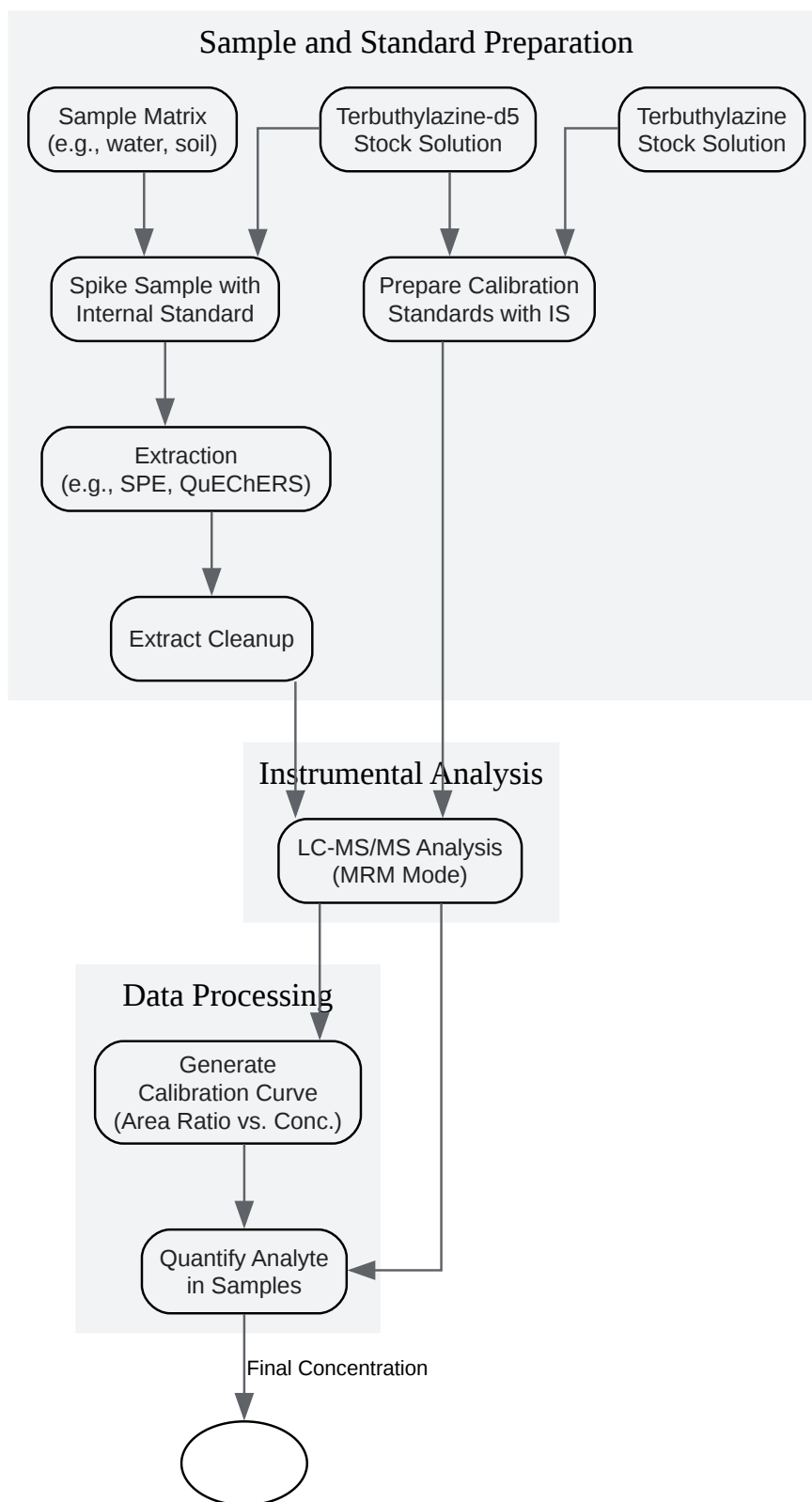
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is commonly used for triazine analysis.
 - Mobile Phase: A gradient elution with water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is typical.
 - Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
 - Injection Volume: Typically 5-20 μL .
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for Terbutylazine.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
 - MRM Transitions:
 - Terbutylazine: Monitor at least two transitions, for example, the precursor ion $[\text{M}+\text{H}]^+$ and its characteristic product ions.
 - **Terbutylazine-d5**: Monitor the corresponding precursor ion $[\text{M}+\text{H}]^+$ (with a +5 Da shift) and its product ions.

Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of Terbutylazine to the peak area of **Terbutylazine-d5** against the concentration of the Terbutylazine calibration standards.
- Determine the concentration of Terbutylazine in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using a deuterated internal standard like **Terbuthylazine-d5**.



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Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the primary logical relationship is the analytical workflow. The provided Graphviz diagram illustrates this workflow, from sample and standard preparation through instrumental analysis to data processing and the final result. There are no biological signaling pathways directly associated with the analytical standard itself. The core principle is the use of an isotopically labeled analog to ensure accurate quantification by correcting for variations in sample processing and instrument response. The stable isotope dilution method is a robust and widely accepted technique in analytical chemistry for achieving the highest accuracy and precision in quantitative analysis.^[1]

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References

- 1. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by *Typha latifolia* in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercially available sources of Terbuthylazine-d5 analytical standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1409489#commercially-available-sources-of-terbuthylazine-d5-analytical-standard]

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